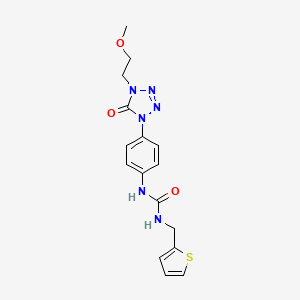

1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1396749-57-7) is a urea derivative featuring a tetrazole ring substituted with a 2-methoxyethyl group and a phenyl linker. Its molecular formula is C₁₆H₁₈N₆O₃S, with a molecular weight of 374.4 g/mol . The structure combines a tetrazole core (a five-membered ring with four nitrogen atoms) and a thiophen-2-ylmethyl group, which are common motifs in medicinal chemistry due to their metabolic stability and electronic properties.

Properties

IUPAC Name |

1-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3S/c1-25-9-8-21-16(24)22(20-19-21)13-6-4-12(5-7-13)18-15(23)17-11-14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOYYBWTVYKKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that belongs to the class of tetrazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molecular weight of approximately 402.5 g/mol. The structure features a tetrazole ring, which is known for its ability to interact with biological targets effectively.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example:

- A study reported that certain tetrazole compounds showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- The synthesized compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin and fluconazole .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Tetrazole Derivative 1 | 31 | Staphylococcus aureus |

| Tetrazole Derivative 2 | 46 | Escherichia coli |

| Tetrazole Derivative 3 | 125 | Pseudomonas aeruginosa |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of tetrazole derivatives are also noteworthy. These compounds have been shown to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies indicate that certain tetrazoles can reduce pain responses in animal models, suggesting potential analgesic effects .

Anticancer Potential

Research into the anticancer properties of tetrazole derivatives has revealed promising results. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For instance:

- A series of tetrazole-containing compounds were evaluated for their cytotoxic effects against various cancer cell lines, showing significant activity against breast and colon cancer cells .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on the antimicrobial activities of tetrazole derivatives, a specific compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics. The study utilized the disc diffusion method to measure zones of inhibition, confirming the potential of these compounds as novel antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of a related tetrazole derivative. The results demonstrated that the compound effectively inhibited cell proliferation in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

Key Observations :

- Core Heterocycle: The target compound contains a tetrazole ring, while analogs often feature triazole (1,2,4-triazole) cores. Tetrazoles are known for enhanced metabolic stability compared to triazoles, which may influence pharmacokinetics .

- Substituents : The 2-methoxyethyl group on the tetrazole is unique to the target compound, whereas analogs incorporate substituents like cyclopropyl (), pyridinyl (), or simple methyl groups ().

- Thiophen-2-ylmethyl Group : This moiety is conserved across all compounds, suggesting its importance in binding interactions or electronic effects .

Computational and Structural Analysis

- Crystallography : While the target compound’s crystal structure is unreported, analogs in were characterized using SHELX software, revealing planar molecular conformations with perpendicular fluorophenyl groups .

- Electron Localization : Tools like Multiwfn () and electron localization function (ELF) analysis () could elucidate electronic differences between tetrazole and triazole cores .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, and how do reaction conditions influence yield?

- Methodology : The compound’s urea and tetrazole moieties suggest modular synthesis via coupling reactions. For example:

- Step 1 : Synthesize the tetrazole core using cycloaddition (e.g., sodium azide with nitriles under acidic conditions, as in ).

- Step 2 : Functionalize the phenyl group via nucleophilic substitution (e.g., bromoacetyl intermediates, similar to ).

- Step 3 : Couple the thiophen-2-ylmethyl urea moiety using carbodiimide-mediated reactions (analogous to ).

- Optimization : Solvent choice (DMF or ethanol), temperature (70–80°C), and catalysts (e.g., PEG-400 with Bleaching Earth Clay, as in ) critically affect yields. Reflux times (4–8 hours) and purification via recrystallization (ethanol/water mixtures) are recommended .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹, tetrazole C=N stretch ~1450–1550 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for the thiophene methylene protons (~δ 4.2–4.5 ppm), methoxyethyl protons (~δ 3.3–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). Compare with analogous structures in and .

- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .

Q. What experimental designs are appropriate for preliminary biological activity screening (e.g., antimicrobial or antitumor assays)?

- Methodology :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. Include controls like ciprofloxacin and solvent blanks (as in ) .

- Antitumor Assays : Employ MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). Test concentrations from 1–100 μM, with triplicate replicates and doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) elucidate the structure-activity relationship (SAR) of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) linked to bioactivity .

- Molecular Docking : Dock the compound into target proteins (e.g., bacterial DNA gyrase or tubulin) using AutoDock Vina. Validate binding poses with MD simulations .

Q. How do conflicting data on biological activity across studies arise, and how can they be resolved?

- Methodology :

- Source Analysis : Compare assay conditions (e.g., solvent/DMSO concentration differences affecting solubility, as in ).

- Reproducibility Checks : Replicate experiments with standardized protocols (e.g., fixed incubation times, cell passage numbers).

- Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies and identify outliers .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

- Methodology :

- DoE (Design of Experiments) : Apply factorial designs to screen variables (temperature, catalyst loading, stoichiometry). Bayesian optimization ( ) can efficiently navigate parameter spaces .

- Flow Chemistry : Continuous-flow systems (e.g., microreactors) enhance mixing and heat transfer, reducing side reactions (analogous to ) .

Q. How can advanced NMR techniques (e.g., 2D COSY, NOESY) resolve ambiguities in structural assignments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.